molecular formula C9H13NO2S B13677497 Ethyl 4-propylthiazole-5-carboxylate

Ethyl 4-propylthiazole-5-carboxylate

Cat. No.: B13677497
M. Wt: 199.27 g/mol
InChI Key: ZCGNAOOTQDQKAL-UHFFFAOYSA-N
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Description

Ethyl 4-propylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-propylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a suitable catalyst. One efficient method is a one-pot synthesis where ethyl acetoacetate, N-bromosuccinimide, and thiourea are reacted under mild conditions to yield the desired product . Another method involves the use of ethyl 2-chloroacetoacetate and thiourea in an ethyl acetate solution, followed by heating and pH adjustment to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Ethyl 4-propylthiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-propylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit BRAF kinase activity, which is involved in cell division and cancer progression . Additionally, the compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-propylthiazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific propyl substitution at the 4-position of the thiazole ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-5-7-8(13-6-10-7)9(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

ZCGNAOOTQDQKAL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC=N1)C(=O)OCC

Origin of Product

United States

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